6-Hydroxypyridazine-3-carboxamide
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Overview
Description
6-Hydroxypyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine ring with hydroxyl and carboxamide functional groups.
Mechanism of Action
Target of Action
Pyridazine derivatives, such as 6-Hydroxypyridazine-3-carboxamide, are known to interact with a variety of enzymes and proteins . .
Mode of Action
The presence of a carboxamide moiety in pyridazine derivatives can form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . .
Biochemical Pathways
Pyridones, which include this compound, are oxidation products of nicotinamide and its derivatives. They are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) . .
Pharmacokinetics
Pyridazine derivatives are generally known for their unique physicochemical properties, characterized by weak basicity, a high dipole moment, and robust, dual hydrogen-bonding capacity .
Result of Action
Pyridazine derivatives are generally known to inhibit the activity of various enzymes and proteins .
Action Environment
The inherent polarity, low cytochrome p450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac herg potassium channel add additional value in drug discovery and development .
Biochemical Analysis
Biochemical Properties
6-Hydroxypyridazine-3-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is prominent in inhibitors of stearoyl-coenzyme A desaturase-1 (SCD), an iron-containing, fatty acid desaturase . The nature of these interactions is often characterized by hydrogen bonds, which can be of importance in drug-target interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its preferred conformation is stabilized by an intramolecular H-bond between the amide N-H and the proximal heterocyclic nitrogen atom of the core heterocycle .
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with enzymes or cofactors. It is prominent in the metabolic pathway of stearoyl-coenzyme A desaturase-1 (SCD)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxypyridazine-3-carboxamide typically involves the reaction of pyridazine derivatives with appropriate reagents. One common method includes the hydroxylation of pyridazine-3-carboxamide under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized reaction conditions to ensure high yield and purity, utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxypyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxamide group can be reduced to amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like alkoxides or amines under basic conditions.
Major Products:
Oxidation: Formation of pyridazine-3-carboxylic acid derivatives.
Reduction: Formation of pyridazine-3-carboxamide derivatives with amine groups.
Substitution: Formation of various substituted pyridazine derivatives.
Scientific Research Applications
6-Hydroxypyridazine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Pyridazine-3-carboxamide: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
6-Hydroxy-2-pyridone: Similar hydroxyl group but different ring structure, leading to distinct chemical properties.
Pyridazine-3,6-diol: Contains two hydroxyl groups, offering different reactivity patterns
Uniqueness: 6-Hydroxypyridazine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
6-oxo-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-5(10)3-1-2-4(9)8-7-3/h1-2H,(H2,6,10)(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQRGTPJNIKNIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60184-73-8 |
Source
|
Record name | 6-oxo-1,6-dihydropyridazine-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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